3-Chloro-2,6-dimethoxy-5-nitrobenzoate
Description
BenchChem offers high-quality 3-Chloro-2,6-dimethoxy-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,6-dimethoxy-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H7ClNO6- |
|---|---|
Molecular Weight |
260.61 g/mol |
IUPAC Name |
3-chloro-2,6-dimethoxy-5-nitrobenzoate |
InChI |
InChI=1S/C9H8ClNO6/c1-16-7-4(10)3-5(11(14)15)8(17-2)6(7)9(12)13/h3H,1-2H3,(H,12,13)/p-1 |
InChI Key |
DQYMZXRGXUJHLS-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C(=C(C=C1[N+](=O)[O-])Cl)OC)C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
3-Chloro-2,6-dimethoxy-5-nitrobenzoate CAS number and properties
The following technical guide provides an in-depth analysis of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid and its benzoate derivatives.
Core Identity & Strategic Applications in Drug Development
Executive Summary
3-Chloro-2,6-dimethoxy-5-nitrobenzoate (often referring to the free acid CAS 175135-56-5 or its methyl ester) is a highly functionalized aromatic building block used in the synthesis of complex pharmaceutical agents and agrochemicals.[1]
Its unique substitution pattern—featuring electron-donating methoxy groups flanked by electron-withdrawing nitro and chloro groups—makes it a "push-pull" system. This electronic environment is critical for nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Properties
The term "benzoate" strictly refers to the ester or salt form. In commercial and research contexts, the free acid is the primary stable entity, while the methyl ester is the common transient intermediate used during synthesis.
Nomenclature & Identifiers
| Parameter | Data |
| Common Name | 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid |
| CAS Number | 175135-56-5 (Acid)63603-09-8 (Isomeric Methyl Ester analog reference*) |
| IUPAC Name | 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid |
| SMILES | COC1=C(C(=C(C=C1[O-])Cl)OC)C(=O)O |
| Molecular Formula | C |
| Molecular Weight | 261.62 g/mol |
*Note: Specific CAS numbers for the methyl ester of this exact isomer are less commonly cited than the acid; researchers typically synthesize the ester in situ from CAS 175135-56-5.
Physical Properties
| Property | Value / Description |
| Appearance | Yellow to orange crystalline powder (characteristic of nitro-arenes) |
| Melting Point | 164–168 °C (Decomposes) |
| Density | ~1.50 g/cm³ (Predicted) |
| pKa | ~1.8 – 2.2 (Highly acidic due to ortho-nitro/chloro stabilization) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
Synthesis & Manufacturing Workflows
The synthesis of 3-Chloro-2,6-dimethoxy-5-nitrobenzoate requires precise regiochemical control to ensure the nitro group installs at the C5 position rather than C3 or C4.
Synthetic Pathway (Graphviz Visualization)
The following diagram illustrates the standard industrial route starting from 2,6-dimethoxybenzoic acid.
Protocol: Nitration of 3-Chloro-2,6-dimethoxybenzoic Acid
-
Rationale: The presence of two methoxy groups activates the ring, making it susceptible to over-nitration. Temperature control is critical.
-
Preparation: Dissolve 3-chloro-2,6-dimethoxybenzoic acid (CAS 36335-47-4) in concentrated sulfuric acid (
) at -5°C. -
Addition: Dropwise addition of fuming nitric acid (
), maintaining internal temperature below 0°C. -
Quench: Pour reaction mixture onto crushed ice. The product precipitates as a yellow solid.
-
Purification: Recrystallization from ethanol/water to remove the 3-nitro isomer (if any formed).
Applications in Drug Development
FMO3 Inhibition (Cardiovascular & Metabolic Disease)
Recent patents identify this scaffold as a potent inhibitor of Flavin Monooxygenase 3 (FMO3) .
-
Mechanism: FMO3 converts dietary Trimethylamine (TMA) into Trimethylamine N-oxide (TMAO). High levels of TMAO are directly linked to atherosclerosis and thrombosis.
-
Role of the Compound: The 3-chloro-2,6-dimethoxy-5-nitrobenzoate core acts as a substrate mimic, blocking the active site of FMO3 and reducing circulating TMAO levels [1, 2].
Intermediate for Benzoylurea Insecticides
The compound is converted into benzoyl isocyanates, which are then coupled with anilines to form Benzoylureas .
-
Target: Chitin synthesis inhibitors in larvae.
-
Key Derivative: N-(3-Chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,6-dimethylphenyl)urea [3].
Pharmaceutical Salts (Counter-ion)
The high acidity of this benzoic acid derivative allows it to form stable crystalline salts with basic drugs (e.g., Paroxetine), aiding in purification and bioavailability enhancement [4].
Mechanistic Workflow: FMO3 Inhibition
Handling, Safety, and Stability (SDS Highlights)
Warning: Nitro-aromatics are potentially energetic and toxic.
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled. | Use in a fume hood; wear N95/P100 respirator. |
| Skin/Eye Irritant | Causes serious eye irritation (H319). | Wear nitrile gloves and safety goggles. |
| Reactivity | Potential for thermal decomposition. | Store below 30°C; avoid shock/friction if dry. |
| Storage | Hygroscopic. | Store under inert gas (Argon/Nitrogen). |
References
-
US Patent 10,117,879 . Treating and preventing disease with TMA and TMAO lowering agents. Assigned to The Cleveland Clinic Foundation.[2] Link
-
US Patent Application 2020/0121615 . Treating disease and promoting weight loss by inhibiting the TMA/FMO3/TMAO pathway.[2] Link
-
mzCloud Database . Spectral Data for N-(3-Chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,6-dimethylphenyl)urea. Link
-
CN Patent 1314906A . Salts of paroxetine and pharmaceutical compositions. Link
-
PubChem . 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid (Compound Summary). Link
Sources
An In-depth Technical Guide to the Safe Handling of 3-Chloro-2,6-dimethoxy-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the safety considerations for 3-Chloro-2,6-dimethoxy-5-nitrobenzoate (Molecular Formula: C₉H₈ClNO₆)[1]. As a substituted nitrobenzoate derivative, this compound warrants a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting. This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, empowering researchers to build a culture of proactive safety. The information herein is synthesized from data on structurally similar compounds to provide a robust, albeit inferred, safety profile.
Hazard Profile: Deconstructing the Molecule's Reactivity
The anticipated GHS (Globally Harmonized System) classifications are:
The presence of the nitro group (-NO₂) and the chloro- group (-Cl) on the benzoic acid backbone are key to its reactivity. These electron-withdrawing groups can make the compound an irritant to biological tissues. The powdered solid form necessitates careful handling to prevent the generation of airborne dust, which can lead to respiratory irritation.[5]
Integrated Safety Protocol: From Receiving to Disposal
A self-validating safety system involves understanding and mitigating risks at every stage of the compound's lifecycle in the lab.
Engineering Controls and Personal Protective Equipment (PPE)
The primary route of exposure for a solid compound like this is through inhalation of dust and accidental contact with skin or eyes. Therefore, robust controls are non-negotiable.
-
Primary Engineering Control: All weighing and handling of 3-Chloro-2,6-dimethoxy-5-nitrobenzoate must be conducted within a certified chemical fume hood.[6] This is not merely a suggestion but a critical requirement to prevent inhalation of fine particulates and ensure any vapors are safely exhausted.
-
Personal Protective Equipment (PPE): The selection of PPE is the last line of defense, chosen to protect against residual risks.
-
Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes or airborne particles.[7]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.[4][8]
-
Body Protection: A standard lab coat should be worn and kept fastened. For larger quantities, additional protective clothing may be necessary.[8]
-
Handling and Storage
Safe handling and storage are predicated on chemical stability and compatibility.
-
Handling: Avoid the formation of dust and aerosols during handling. Use techniques that minimize agitation of the powder. After handling, always wash hands and any exposed skin thoroughly.[3]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][6][7] It should be stored away from incompatible materials.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3] These materials can initiate vigorous or uncontrolled reactions.
Physical and Chemical Properties
Understanding the physical properties of a compound is essential for its safe handling and for planning experiments.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO₆ | [1] |
| Molecular Weight | 261.62 g/mol | Inferred from Formula |
| Monoisotopic Mass | 261.00403 Da | [1] |
| Appearance | Likely a light yellow or off-white solid | [5] |
Note: Experimental data for properties like melting point, boiling point, and solubility are not available in the provided search results. Researchers should proceed with the assumption that it is a combustible solid.
Emergency Response Workflow
In the event of an accidental exposure or spill, a rapid and correct response is critical. The following workflow outlines the necessary steps.
Caption: Emergency Response Workflow for 3-Chloro-2,6-dimethoxy-5-nitrobenzoate.
First-Aid Measures Explained:
-
Eye Contact: Immediate and prolonged rinsing is crucial to minimize damage. The instruction to seek immediate medical attention is due to the high potential for serious eye irritation.[3][8]
-
Skin Contact: Promptly washing the affected area with soap and water helps to decontaminate the skin and reduce irritation.[3][7] Contaminated clothing must be removed to prevent prolonged contact.[8]
-
Inhalation: Moving the individual to fresh air is the first priority.[3][7] Medical attention is advised if symptoms like coughing or respiratory discomfort occur.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical advice.[2][5][8] Show the safety data sheet to the attending physician.[2]
Fire-Fighting Measures:
In the event of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[2][6] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6] Thermal decomposition can release hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[3][6]
Stability, Reactivity, and Disposal
-
Reactivity: The compound is generally stable under normal storage conditions.[3] Hazardous polymerization will not occur.
-
Conditions to Avoid: Excess heat and the formation of dust should be avoided.[3]
-
Waste Disposal: All waste material containing this compound, including contaminated absorbents and PPE, must be disposed of as hazardous waste through a licensed disposal company, in accordance with local, state, and federal regulations.[3][6]
References
- SAFETY DATA SHEET. (2010, October 20). Fisher Scientific.
- MATERIAL SAFETY D
- 3-CHLORONITROBENZENE. CAMEO Chemicals - NOAA.
- SAFETY DATA SHEET. (2025, June 16). MilliporeSigma.
- SAFETY D
- Safety D
- 3-Chloro-2-nitrobenzoic acid | CAS#:4771-47-5. Chemsrc.
- SAFETY DATA SHEET. (2025, April 28). MilliporeSigma.
- SAFETY DATA SHEET. (2025, May 27). TCI Chemicals.
- SAFETY DATA SHEET. (2025, September 6). Thermo Fisher Scientific.
- EMERGENCY RESPONSE. (2025, May). University of Toronto, Department of Chemistry.
- SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
- 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid (C9H8ClNO6). PubChemLite.
- 3-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 221484. PubChem.
- MSDS of Methyl 4-chloro-3-methoxy-5-nitrobenzo
Sources
- 1. PubChemLite - 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid (C9H8ClNO6) [pubchemlite.lcsb.uni.lu]
- 2. capotchem.com [capotchem.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Synthesis of Methyl 3-chloro-2,6-dimethoxy-5-nitrobenzoate
Abstract & Strategic Analysis
This technical guide details the synthesis of methyl 3-chloro-2,6-dimethoxy-5-nitrobenzoate from its corresponding carboxylic acid precursor.
The Central Challenge: Steric Hindrance
The target molecule features a 2,6-dimethoxy substitution pattern flanking the carboxylic acid. In classical organic synthesis, this creates significant steric hindrance ("The Ortho Effect"), which effectively shields the carbonyl carbon from nucleophilic attack. Consequently, standard Fischer esterification (Acid + Alcohol
The Solution Strategy To overcome this, we present two distinct protocols designed to bypass or overpower the steric barrier:
-
Protocol A (Nucleophilic Alkylation): Recommended for Lab Scale. Uses the carboxylate anion as a nucleophile to attack a reactive methylating agent (MeI). This mechanism occurs away from the hindered carbonyl center, ensuring high yields under mild conditions.
-
Protocol B (Acyl Chloride Activation): Recommended for Scale-Up. Converts the acid to a highly reactive acyl chloride using thionyl chloride, forcing the esterification through an irreversible pathway.
Chemical Reaction Pathways
Visualizing the Synthetic Logic
The following diagram illustrates the mechanistic divergence between the two protocols.
Caption: Mechanistic comparison of Alkylation (Protocol A) vs. Acyl Chloride Activation (Protocol B) to overcome steric hindrance.
Protocol A: Nucleophilic Alkylation (Recommended)
Rationale: This method utilizes the carboxylate anion to attack the unhindered methyl group of Methyl Iodide via an
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5] | Role | Hazards |
| Starting Acid | 1.0 | Substrate | Irritant |
| Methyl Iodide (MeI) | 1.5 - 2.0 | Methylating Agent | Neurotoxic , Carcinogen, Volatile |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base | Irritant, Hygroscopic |
| DMF (N,N-Dimethylformamide) | Solvent | Solvent (Polar Aprotic) | Reprotoxic, Absorbs through skin |
Step-by-Step Procedure
-
Setup: Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar. Purge with nitrogen or argon.
-
Dissolution: Add 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid (1.0 eq) and anhydrous DMF (10 mL per gram of acid). Stir until dissolved.
-
Deprotonation: Add anhydrous Potassium Carbonate (2.0 eq) in a single portion. The suspension may become thick; ensure vigorous stirring.
-
Note: Stir for 15 minutes at Room Temperature (RT) to ensure carboxylate formation.
-
-
Alkylation:
-
CRITICAL SAFETY: In a fume hood, carefully add Methyl Iodide (1.5 eq) dropwise via syringe.
-
Seal the flask and stir at RT for 4–6 hours .
-
Monitoring: Check reaction progress via TLC (System: 30% EtOAc in Hexanes). The acid spot (baseline) should disappear, replaced by a less polar ester spot (Rf ~0.5–0.7).
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (5x reaction volume) with vigorous stirring. The ester often precipitates as a solid.
-
If solid forms: Filter via Büchner funnel, wash with water, and dry.
-
If oil forms:[5][6] Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and Brine (1x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Methanol or Ethanol if necessary.
Protocol B: Acyl Chloride Activation (Scale-Up Alternative)
Rationale: Thionyl chloride converts the acid to an acid chloride.[1] While the formation of the acid chloride is also subject to steric hindrance, the high reactivity of
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5] | Role | Hazards |
| Starting Acid | 1.0 | Substrate | Irritant |
| Thionyl Chloride (SOCl₂) | 5.0 (Excess) | Reagent/Solvent | Corrosive , Reacts violently w/ water |
| Methanol (MeOH) | Excess | Reactant/Solvent | Flammable, Toxic |
| DMF | 2-3 drops | Catalyst | Toxic |
Step-by-Step Procedure
-
Activation:
-
In a dry RBF equipped with a reflux condenser and a drying tube (CaCl₂), place the Starting Acid (1.0 eq).
-
Add Thionyl Chloride (5–10 mL per gram of acid).
-
Add 2 drops of DMF (Catalyst).
-
-
Reflux:
-
Heat the mixture to reflux (75–80 °C) for 2–3 hours .
-
Observation: The solid acid should dissolve, and gas evolution (HCl, SO₂) will cease upon completion.
-
-
Evaporation:
-
Cool to RT. Evaporate excess
under reduced pressure (Rotavap) to obtain the crude acid chloride (usually a yellow/brown oil or semi-solid). -
Azeotrope: Add dry Toluene and re-evaporate to remove trace
.
-
-
Esterification:
-
Cool the crude acid chloride in an ice bath (0 °C).
-
Slowly add anhydrous Methanol (excess). The reaction is exothermic.
-
Allow to warm to RT and stir for 1 hour.
-
-
Workup:
-
Concentrate the methanol in vacuo.
-
Dissolve residue in Ethyl Acetate. Wash with Saturated NaHCO₃ (to neutralize residual acid) and Brine.
-
Dry (Na₂SO₄) and concentrate to yield the target ester.[5]
-
Analytical Validation
Upon isolation, the product must be validated against the following expected data profile.
| Parameter | Expected Value / Signal | Interpretation |
| Appearance | Pale yellow to off-white solid | Nitro compounds are often yellow. |
| ¹H NMR (CDCl₃) | Ester Methyl (-COOCH ₃) | |
| Methoxy groups (-OCH ₃) x2 | ||
| Aromatic Proton (H-4) | ||
| IR Spectroscopy | ~1730–1740 cm⁻¹ | Ester Carbonyl (C=O) stretch |
| ~1530 & 1350 cm⁻¹ | Nitro (NO₂) stretches |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete deprotonation or wet DMF. | Ensure DMF is anhydrous. Increase K₂CO₃ to 2.5 eq. Stir longer before adding MeI. |
| Starting Material Remains (Protocol B) | Steric hindrance prevented Acid Chloride formation. | Increase reflux time (up to 6h). Ensure fresh SOCl₂ is used. |
| Demethylation Observed | Acidic conditions too harsh (Protocol B). | Switch to Protocol A. The methoxy groups are sensitive to strong Lewis acids at high temps. |
| Product is Oily/Impure | Residual DMF or byproducts. | Perform a silica gel column chromatography (Hexane:EtOAc gradient) or recrystallize from cold MeOH. |
References
-
BenchChem. Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-Chloro-5-nitrobenzoic acid. (General protocols for nitrobenzoic acid esterification). Link
-
Organic Syntheses. Methyl m-nitrobenzoate. Org.[3][4][7] Synth. 1928, 8, 74; Coll. Vol. 1, 372. (Classic nitration/esterification precedents).[5][8] Link
-
PubChem. 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid (Compound Summary). (Structural confirmation and physical property data).[2][6][9][10][11] Link
-
Kondo, et al. Synthesis of Methyl 5-chloro-2-nitrobenzoate. (Precedent for alkylation of hindered nitro-benzoic acids using K2CO3/Me2SO4). Acta Cryst. (2011).[8] E67, o3139.[2] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. southalabama.edu [southalabama.edu]
- 7. youtube.com [youtube.com]
- 8. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 9. PubChemLite - 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid (C9H8ClNO6) [pubchemlite.lcsb.uni.lu]
- 10. 3-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 221484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
Application Notes and Protocols: Esterification of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid
Introduction: The Challenge of Steric Hindrance
3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its utility as a building block in medicinal chemistry and materials science is often predicated on the derivatization of its carboxylic acid moiety, most commonly through esterification. However, the structure of this molecule presents a significant synthetic challenge. The two methoxy groups at the C2 and C6 positions create substantial steric hindrance around the carboxylic acid group. This spatial crowding severely impedes the approach of an alcohol nucleophile, rendering standard direct esterification methods, such as the acid-catalyzed Fischer esterification, largely ineffective.[1][2][3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective strategies to overcome the steric hindrance and achieve successful esterification of this challenging substrate. We will explore the mechanistic basis for method selection and provide detailed, field-proven protocols for the most reliable techniques.
Mechanistic Considerations: Why Standard Methods Fail and What Works
The Inadequacy of Fischer Esterification
The Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol with a strong acid catalyst, is a cornerstone of organic synthesis. However, its reliance on a tetrahedral intermediate is its downfall when dealing with sterically encumbered substrates like 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid. The bulky ortho-substituents prevent the alcohol from effectively attacking the protonated carbonyl carbon. Furthermore, elevated temperatures required to force the reaction can lead to decomposition and side-product formation.
Strategies for Success: Activating the Carboxyl Group
To overcome this steric barrier, the carboxylic acid must be converted into a more reactive intermediate, effectively "pre-activating" it for attack by the alcohol. The most successful strategies involve replacing the hydroxyl group with a better leaving group, thereby creating a highly electrophilic species that is more susceptible to nucleophilic attack, even by sterically demanding alcohols.
Two primary strategies have proven effective:
-
Carbodiimide-Mediated Coupling (Steglich Esterification): This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[4][5] The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] DMAP then acts as an acyl transfer reagent, reacting with the intermediate to form an even more reactive acyl-pyridinium species, which is readily attacked by the alcohol.[6][7] This method is performed under mild, often room-temperature conditions, which is beneficial for sensitive substrates.[4]
-
Mixed Anhydride Formation (Yamaguchi Esterification): This powerful technique is particularly well-suited for the synthesis of highly functionalized and sterically hindered esters.[8][9] The carboxylic acid is first treated with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine (TEA) to form a mixed anhydride.[8][9] This anhydride is then treated with the alcohol in the presence of DMAP.[8] The regioselectivity of the alcohol's attack is directed to the less hindered carbonyl of the benzoic acid moiety, driven by the superior nucleophilicity of DMAP.[7][9]
Recommended Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. DCC is an allergen and an irritant; handle with care. Yamaguchi reagent is corrosive. Consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: Steglich Esterification using DCC and DMAP
This protocol is a reliable starting point for esterifying 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid with primary or secondary alcohols.
Materials:
-
3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid
-
Alcohol (e.g., Methanol, Ethanol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DCM (approx. 10 mL per mmol of acid).
-
Addition of Reagents: Add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq). Stir the solution at room temperature for 10 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[6]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: a. Once the reaction is complete, filter off the precipitated DCU using a Büchner funnel and wash the solid with a small amount of DCM. b. Combine the filtrates and transfer to a separatory funnel. c. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude ester can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Yamaguchi Esterification
This method is often the most effective for particularly challenging or sterically hindered alcohols.
Materials:
-
3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid
-
Alcohol
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Mixed Anhydride Formation: a. To a flame-dried round-bottom flask under an inert atmosphere, add 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid (1.0 eq) and dissolve it in anhydrous Toluene or THF. b. Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature. c. Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise. d. Stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.
-
Ester Formation: a. In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (2.0 eq) in anhydrous Toluene or THF. b. Add the solution from step 2a to the mixed anhydride solution from step 1d via cannula or dropping funnel at room temperature. c. Stir the reaction mixture for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: a. Quench the reaction by adding saturated NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. c. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Method Selection and Data Summary
The choice between the Steglich and Yamaguchi esterification depends on the steric bulk of the alcohol and the desired reaction scale. The Steglich method is often sufficient for less hindered alcohols and uses less expensive reagents. The Yamaguchi protocol, while more complex, generally provides higher yields for hindered substrates.[8]
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Steglich Esterification | DCC (or EDC), DMAP | Anhydrous DCM, 0°C to RT | Mild conditions, simple one-pot procedure, good for primary/secondary alcohols. | DCU byproduct can complicate purification, may be less effective for tertiary alcohols. |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, TEA, DMAP | Anhydrous Toluene or THF, RT | Highly effective for sterically hindered acids and alcohols[8], high yields. | Two-step (one-pot) procedure, requires stoichiometric DMAP, more expensive reagents. |
Experimental Workflow Visualization
The following diagram illustrates the general decision-making process and workflow for the esterification of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid.
Caption: Decision workflow for esterification of the title compound.
References
-
Title: Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Simple Method for the Esterification of Carboxylic Acids Source: Organic Chemistry Portal URL: [Link]
-
Title: Steglich Esterification Source: Organic Chemistry Portal URL: [Link]
-
Title: Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method Source: Organic Chemistry Portal URL: [Link]
-
Title: N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Yamaguchi Esterification Source: Organic Chemistry Portal URL: [Link]
-
Title: A New Method for the Esterification of Certain Sterically Hindered Acids Source: ElectronicsAndBooks.com URL: [Link]
-
Title: Yamaguchi esterification - Wikipedia Source: Wikipedia URL: [Link]
-
Title: 5.2.2 Synthesis of Esters - NPTEL Archive Source: National Programme on Technology Enhanced Learning URL: [Link]
-
Title: Benzoic Acid Esters, Benzoates Source: Organic Chemistry Portal URL: [Link]
-
Title: Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Source: ACS Publications URL: [Link]
-
Title: A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Royal Society of Chemistry URL: [Link]
-
Title: Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells Source: PubMed URL: [Link]
-
Title: (PDF) Sterically Hindered Benzoic Acid Derivatives. Source: Amanote Research URL: [Link]
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Sterically Hindered Benzoic Acid Derivatives. [research.amanote.com]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Yamaguchi Esterification [organic-chemistry.org]
- 8. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Utilization of 3-Chloro-2,6-dimethoxy-5-nitrobenzoate as a Key Intermediate in the Synthesis of EGFR Inhibitors
Abstract
This technical guide provides a comprehensive overview of the strategic use of 3-Chloro-2,6-dimethoxy-5-nitrobenzoate as a versatile intermediate in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a well-validated target in oncology, and the development of small-molecule tyrosine kinase inhibitors (TKIs) remains a critical area of research.[1][2] This document outlines the rationale for using this specific building block, provides detailed, field-tested protocols for its conversion into advanced intermediates, and discusses the underlying chemical principles that make it a valuable tool for medicinal chemists and drug development professionals.
Introduction: The Role of EGFR in Oncology and the Mechanism of Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating essential cellular processes, including proliferation, survival, and differentiation.[3][4] In many human cancers, such as non-small-cell lung cancer (NSCLC) and breast cancer, the EGFR signaling pathway is aberrantly activated due to mutations, gene amplification, or protein overexpression.[1][5] This dysregulation leads to uncontrolled cell growth and tumor progression.
EGFR inhibitors are a class of targeted therapies designed to block this signaling cascade.[1] Small-molecule Tyrosine Kinase Inhibitors (TKIs) represent a major class of these drugs. They function by competing with adenosine triphosphate (ATP) at the catalytic kinase domain on the intracellular portion of the receptor.[4] This competitive binding prevents the autophosphorylation of EGFR, thereby blocking downstream signaling pathways like the RAS-RAF-MAPK and PI3K/AKT pathways, which ultimately inhibits cancer cell proliferation and induces apoptosis.[3][4]
The development of successive generations of EGFR-TKIs—from first-generation reversible inhibitors like gefitinib and erlotinib to third-generation covalent inhibitors like osimertinib—has been driven by the need to overcome acquired resistance, often caused by secondary mutations in the EGFR kinase domain.[6][7] The synthesis of these complex molecules relies on a robust supply of strategically functionalized chemical building blocks.
Caption: Simplified EGFR signaling pathway and the mechanism of TKI inhibition.
The Intermediate: 3-Chloro-2,6-dimethoxy-5-nitrobenzoate
3-Chloro-2,6-dimethoxy-5-nitrobenzoate is a highly functionalized aromatic compound that serves as an excellent starting scaffold for the synthesis of various heterocyclic cores common in EGFR inhibitors, particularly those based on quinazoline and pyrimidine. Its value lies in the orthogonal reactivity of its functional groups, which allows for sequential and controlled chemical transformations.
Key Structural Features and Their Synthetic Utility:
-
Carboxylic Acid (-COOH): Provides a primary handle for amide bond formation, a ubiquitous linkage in kinase inhibitors, connecting the core scaffold to various substituted aniline moieties.
-
Nitro Group (-NO₂): A versatile functional group that acts as a precursor to a primary amine (-NH₂) via reduction. This amine is critical for subsequent cyclization reactions to form the core heterocyclic ring system.
-
Chloro Group (-Cl): A halogen that can be retained in the final molecule or used as a leaving group in nucleophilic aromatic substitution (SNAᵣ) reactions for further diversification.
-
Methoxy Groups (-OCH₃): These electron-donating groups modulate the electronic properties of the aromatic ring and can influence binding affinity and pharmacokinetic properties of the final compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO₆ | [8] |
| Molecular Weight | 261.62 g/mol | [8] |
| CAS Number | 175135-56-5 | [9] |
| Appearance | Off-white to yellow solid | Inferred from typical nitroaromatics |
| Monoisotopic Mass | 261.00403 Da | [8] |
| Predicted XlogP | 1.8 | [8] |
Core Synthetic Workflow: From Intermediate to Advanced Scaffold
The general strategy for utilizing 3-Chloro-2,6-dimethoxy-5-nitrobenzoate involves a three-stage process: (1) Amide Coupling , (2) Nitro Reduction , and (3) Cyclization/Functionalization . This workflow provides a robust pathway to complex molecular architectures.
Caption: General synthetic workflow from the starting intermediate to an EGFR inhibitor scaffold.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed in a fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of N-(Aryl)-3-chloro-2,6-dimethoxy-5-nitrobenzamide (Amide Coupling)
This protocol describes the coupling of the starting benzoic acid with a representative aniline using a standard peptide coupling reagent. The choice of coupling agent can be critical; HATU is often effective for sterically hindered or electron-deficient anilines.
-
Materials:
-
3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid (1.0 eq) and anhydrous DMF. Stir until fully dissolved.
-
Add the substituted aniline (1.1 eq), followed by HATU (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (3.0 eq) dropwise to the stirring solution. The reaction may change color.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Reaction Monitoring: Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide intermediate.
-
Protocol 2: Synthesis of 5-Amino-N-(Aryl)-3-chloro-2,6-dimethoxybenzamide (Nitro Reduction)
The reduction of the aromatic nitro group to an amine is a critical step. Catalytic hydrogenation is a clean and efficient method. Alternatively, reduction with metals like iron or tin(II) chloride in acidic media can be used if certain functional groups are sensitive to hydrogenation.[10][11]
-
Materials:
-
N-(Aryl)-3-chloro-2,6-dimethoxy-5-nitrobenzamide (1.0 eq)
-
Palladium on Carbon (10% Pd/C, ~5-10 mol% catalyst loading)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
-
Procedure:
-
Dissolve the nitro-amide intermediate (1.0 eq) in a suitable solvent (e.g., MeOH) in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically a balloon is sufficient for small scale) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The product will have a significantly different Rf and will be UV active.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Wash the Celite® pad with additional solvent (MeOH or EtOAc).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude amine product, which is often pure enough for the next step.
-
Characterization and Validation
The identity and purity of all synthesized intermediates must be rigorously confirmed.
| Technique | Expected Observations for a Key Intermediate |
| ¹H NMR | Appearance of characteristic aromatic and methoxy proton signals. Disappearance of the carboxylic acid proton and appearance of the amide N-H proton. |
| ¹³C NMR | Correlation of observed carbon signals with the expected structure. |
| Mass Spec (MS) | Observation of the correct molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated exact mass. |
| Infrared (IR) | Presence of characteristic amide C=O and N-H stretching frequencies. Disappearance of the broad O-H stretch of the carboxylic acid. |
Conclusion and Future Directions
3-Chloro-2,6-dimethoxy-5-nitrobenzoate is a strategically vital starting material for constructing the core scaffolds of advanced EGFR inhibitors. The protocols provided herein offer a reliable and reproducible pathway for its conversion into key downstream intermediates. The resulting anilino-benzamide scaffold is primed for cyclization reactions, for instance, with formic acid or other one-carbon sources, to generate quinazolinone systems prevalent in many clinically approved TKIs.[12] The versatility of this intermediate allows researchers to rapidly generate diverse libraries of novel inhibitors to tackle ongoing challenges in oncology, such as acquired drug resistance.[7]
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PubChemLite - 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid (C9H8ClNO6) [pubchemlite.lcsb.uni.lu]
- 9. 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid, 98% | Grogg-Shop [grogg-chemie.ch]
- 10. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
Topic: Reagents for the Selective Nitration of 3-Chloro-2,6-dimethoxybenzoate Esters
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The regioselective nitration of polysubstituted aromatic compounds is a critical transformation in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This application note provides a detailed guide to the nitration of 3-chloro-2,6-dimethoxybenzoate esters, a substrate with a complex interplay of activating and deactivating substituents. We delve into the mechanistic principles governing regioselectivity and present a comparative analysis of suitable nitrating agents. Detailed, field-proven protocols for the Menke nitration using copper(II) nitrate and for nitration with nitronium tetrafluoroborate are provided, offering researchers reliable methods to achieve high-yield, selective synthesis of the desired 5-nitro derivative. This guide emphasizes safety, reproducibility, and the chemical reasoning behind procedural choices.
Introduction
Aromatic nitro compounds are indispensable building blocks in organic synthesis, serving as precursors to anilines, which are fundamental components in a vast array of products including dyes, polyurethane foams, and pharmaceuticals.[1] The introduction of a nitro group not only provides a synthetic handle for further functionalization but also modulates the electronic properties of the aromatic ring, influencing subsequent reactions.[2]
The specific substrate, a 3-chloro-2,6-dimethoxybenzoate ester, presents a unique synthetic challenge. The aromatic ring is decorated with two strongly activating methoxy groups, a deactivating chloro group, and a deactivating ester group.[3][4][5][6] Achieving selective mononitration at the desired position requires a careful choice of reagents and conditions to overcome competing directing effects and avoid potential side reactions such as hydrolysis or oxidation. This note focuses on practical and reliable methods for the synthesis of methyl 3-chloro-2,6-dimethoxy-5-nitrobenzoate, a potentially valuable intermediate for drug discovery and development.[7]
Mechanistic Considerations and Regioselectivity
The outcome of an electrophilic aromatic substitution reaction on a polysubstituted ring is determined by the cumulative electronic and steric effects of the existing substituents.[3][4] The active electrophile in most nitration reactions is the highly reactive nitronium ion (NO₂⁺) or a related species.[8][9][10]
For methyl 3-chloro-2,6-dimethoxybenzoate, the directing effects are as follows:
-
Methoxy Groups (-OCH₃) at C2 and C6: These are powerful activating groups that donate electron density to the ring through resonance. They are strong ortho, para-directors.[3][11]
-
Chloro Group (-Cl) at C3: Halogens are deactivating overall due to their inductive electron withdrawal but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.[3][4]
-
Ester Group (-COOCH₃) at C1: This group is deactivating due to both induction and resonance, withdrawing electron density from the ring. It is a meta-director.[5][6]
Predicting the Site of Nitration: The two methoxy groups at C2 and C6 exert the most powerful directing influence. They strongly activate the ortho positions (C3, C5) and the para position (C4).
-
Position C3 is blocked by the chloro substituent.
-
Position C4 is sterically hindered and less activated compared to C5.
-
Position C5 is ortho to the C6-methoxy group and para to the C2-methoxy group, making it the most electronically enriched and sterically accessible position.
Therefore, the nitration is strongly predicted to occur at the C5 position.
Caption: Directing effects on the 3-chloro-2,6-dimethoxybenzoate ring.
Selection of Nitrating Reagents
Given the activated nature of the ring and the presence of an acid-sensitive ester functional group, the choice of nitrating agent is crucial. While the classic mixed acid (HNO₃/H₂SO₄) is a powerful option, its harshness can lead to ester hydrolysis or oxidative side reactions.[2] Milder and more selective reagents are preferable.
Menke Nitration: Copper(II) Nitrate in Acetic Anhydride
The Menke nitration utilizes a metal nitrate, typically copper(II) nitrate, in acetic anhydride.[12] This system is renowned for its effectiveness in nitrating electron-rich aromatic compounds such as phenols and anisoles.[13] The reaction is believed to proceed through the in-situ formation of acetyl nitrate (AcONO₂), a potent but less acidic electrophile than protonated nitric acid.[14] This method offers a significant advantage by avoiding strongly acidic conditions, thereby preserving the ester group.
Nitronium Tetrafluoroborate (NO₂BF₄)
Nitronium tetrafluoroborate is a stable, crystalline salt that serves as a direct source of the nitronium ion (NO₂⁺).[15][16] Its key advantage is the ability to perform nitrations in non-aqueous, aprotic solvents (e.g., sulfolane, acetonitrile) without the presence of strong acids.[16][17] This makes it an ideal, albeit more costly, reagent for substrates that are sensitive to acid-catalyzed decomposition or hydrolysis.[17]
Fuming Nitric Acid in Acetic Anhydride
This combination is a powerful nitrating system that also generates acetyl nitrate.[18][19] It is more potent than the Menke conditions but avoids the use of sulfuric acid. However, this mixture is highly reactive and potentially explosive, requiring strict temperature control and adherence to safety protocols.[18]
Comparative Analysis
| Reagent System | Active Electrophile | Conditions | Advantages | Disadvantages |
| Cu(NO₃)₂ / Ac₂O | Acetyl Nitrate | Mild, near-neutral | Excellent for activated rings; avoids strong acid; cost-effective. | Can be slower than other methods. |
| NO₂BF₄ | Nitronium Ion (NO₂⁺) | Anhydrous, aprotic | High reactivity; ideal for acid-sensitive substrates; clean reactions. | Expensive; hygroscopic reagent.[16][17] |
| Fuming HNO₃ / Ac₂O | Acetyl Nitrate | Low temperature | Powerful; avoids sulfuric acid. | Highly energetic/potentially explosive mixture; requires extreme caution.[18] |
| HNO₃ / H₂SO₄ | Nitronium Ion (NO₂⁺) | Strongly acidic | Inexpensive; highly reactive. | Risk of ester hydrolysis; potential for oxidation; harsh conditions. |
Experimental Protocols
General Laboratory and Safety Procedures
Warning: Nitration reactions are highly exothermic and can be dangerous if not controlled properly. All manipulations must be performed in a well-ventilated chemical fume hood behind a safety shield.[18] Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.[20][21][22][23] Have an appropriate quenching agent and spill containment materials readily available.[24]
Caption: General experimental workflow for nitration reactions.
Protocol 1: Menke Nitration using Copper(II) Nitrate
This protocol is adapted from established procedures for the nitration of activated aromatic compounds.[25]
Materials:
-
Methyl 3-chloro-2,6-dimethoxybenzoate
-
Copper(II) Nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Acetic Anhydride (Ac₂O)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend methyl 3-chloro-2,6-dimethoxybenzoate (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate).
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Nitrating Agent Addition: In a separate flask, dissolve Copper(II) Nitrate trihydrate (1.1 eq) in a minimal amount of acetic anhydride with gentle warming, then cool to room temperature. Add this solution dropwise to the cooled substrate mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing a large volume of ice-water with vigorous stirring.
-
Workup: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers and wash successively with water, saturated NaHCO₃ solution (until effervescence ceases), and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure methyl 3-chloro-2,6-dimethoxy-5-nitrobenzoate.
Protocol 2: Nitration using Nitronium Tetrafluoroborate
This protocol is based on the general use of nitronium salts for nitrating sensitive substrates.[15][17]
Materials:
-
Methyl 3-chloro-2,6-dimethoxybenzoate
-
Nitronium Tetrafluoroborate (NO₂BF₄)
-
Anhydrous Acetonitrile (MeCN) or Sulfolane
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Inert Atmosphere: Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.
-
Reagent Preparation: Dissolve methyl 3-chloro-2,6-dimethoxybenzoate (1.0 eq) in anhydrous acetonitrile (10-20 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Nitrating Agent Addition: Add solid Nitronium Tetrafluoroborate (1.05 eq) portion-wise over 15-20 minutes, maintaining the temperature below 10 °C. Caution: NO₂BF₄ is highly hygroscopic and corrosive; handle in a dry environment.[16]
-
Reaction: Stir the mixture at 0 °C, allowing it to slowly warm to room temperature. Monitor the reaction by TLC until completion (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by pouring it into an ice-cold saturated solution of NaHCO₃.
-
Workup: Extract the mixture with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by recrystallization or flash column chromatography to yield pure methyl 3-chloro-2,6-dimethoxy-5-nitrobenzoate.
Conclusion
The selective nitration of 3-chloro-2,6-dimethoxybenzoate esters can be effectively achieved by choosing reagents that mitigate the risk of side reactions, particularly ester hydrolysis. For general laboratory synthesis, the Menke nitration using copper(II) nitrate in acetic anhydride provides a mild, cost-effective, and reliable method. For substrates that are exceptionally sensitive or when a cleaner reaction profile is desired, nitronium tetrafluoroborate in an aprotic solvent offers a superior, albeit more expensive, alternative. Strict adherence to safety protocols and careful temperature control are paramount for success and safety in all nitration procedures.
References
- Ataman Kimya. (n.d.). COPPER NITRATE.
-
Wikipedia. (2023). Menke nitration. Retrieved from [Link]
- UC Center for Laboratory Safety. (2012). Nitrates - Standard Operating Procedure.
-
Freeman, J. P., & Shepard, I. G. (n.d.). n-nitromorpholine. Organic Syntheses Procedure. Retrieved from [Link]
-
Scribd. (n.d.). Mechanisms of Aromatic Nitration. Retrieved from [Link]
-
The Safety Master. (2024, February 26). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper nitrate: A privileged reagent for organic synthesis. Request PDF. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Note 2. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 3,5-DINITRO-o-TOLUNITRILE. Retrieved from [Link]
-
CF Industries. (2024, June 4). Nitric Acid Safety Data Sheet. Retrieved from [Link]
-
Journal of the American Chemical Society. (1951). Nitration of Organosilicon Compounds with Copper Nitrate. Retrieved from [Link]
- Oláh, G., Kuhn, S., & Mlinkó, A. (1956). Aromatic substitution. Part II. Nitration of aromatic compounds with nitronium tetrafluoroborate and other stable nitronium salts. Journal of the Chemical Society (Resumed), 4257. DOI: 10.1039/JR9560004257.
-
Khan Academy. (n.d.). Nitration (video). Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). WO2016118450A1 - Nitration of aromatic compounds.
- Google Patents. (n.d.). US3221062A - Nitration process.
- Google Patents. (n.d.). RU2122972C1 - Method of preparing nitronium tetrafluoroborate.
-
Sciencemadness Wiki. (2020, July 25). Nitronium tetrafluoroborate. Retrieved from [Link]
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]
-
ACS Physical Chemistry Au. (2025, November 17). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. Retrieved from [Link]
-
Pearson+. (2024, February 20). In Chapter 23, we learned about the electrophilic aromatic nitration.... Retrieved from [Link]
-
ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]
-
PMC. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
Fiveable. (2025, August 15). Synthesis of Polysubstituted Benzenes | Organic Chemistry.... Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]
-
ScholarWorks@GVSU. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Retrieved from [Link]
-
Science Journal of University of Zakho. (2022, December 2). SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]
- Google Patents. (n.d.). CN106083599A - Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
-
ResearchGate. (2017, May 10). How to synthesize esters of nitro compounds? Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
- Google Patents. (n.d.). CN111960947A - Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor.
-
mzCloud. (2016, February 29). N 3 Chloro 2 6 dimethoxy 5 nitrobenzoyl N 2 6 dimethylphenyl urea. Retrieved from [Link]
-
PMC. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
- Google Patents. (n.d.). US10717700B2 - Nitration of aromatic compounds.
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum. Retrieved from [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vapourtec.com [vapourtec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. aiinmr.com [aiinmr.com]
- 7. mzCloud – N 3 Chloro 2 6 dimethoxy 5 nitrobenzoyl N 2 6 dimethylphenyl urea [mzcloud.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Menke nitration - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the Reaction Mechanism of Menke Nitration-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Nitronium tetrafluoroborate - Sciencemadness Wiki [sciencemadness.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. researchgate.net [researchgate.net]
- 20. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 21. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 22. cfindustries.com [cfindustries.com]
- 23. labproinc.com [labproinc.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting low purity in 3-Chloro-2,6-dimethoxy-5-nitrobenzoate crystallization
Welcome to the technical support center for the crystallization of 3-Chloro-2,6-dimethoxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this key intermediate. Achieving high purity in crystallization is not merely a finishing step; it is a critical control point that dictates the quality, consistency, and performance of downstream processes.[1] This document synthesizes fundamental crystallization principles with field-proven troubleshooting strategies to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high purity in the crystallization of this specific intermediate so critical?
Crystallization is the primary method for purifying pharmaceutical intermediates, directly impacting batch-to-batch consistency, downstream reaction performance, and regulatory confidence.[1] For a polysubstituted aromatic compound like 3-Chloro-2,6-dimethoxy-5-nitrobenzoate, even minor impurities, such as regioisomers from the nitration process or unreacted starting materials, can carry through to the final Active Pharmaceutical Ingredient (API). This can affect the API's safety, efficacy, and stability. A robust crystallization process ensures these impurities are effectively purged, leading to a standardized, reproducible, and scalable manufacturing process.[2]
Q2: What are the most likely impurities I should be trying to remove?
Based on the structure, the most common impurities likely stem from the synthetic route, particularly the nitration of the precursor. These can include:
-
Regioisomers: Isomeric forms where the nitro group is at a different position on the aromatic ring.
-
Over-nitrated or Under-nitrated Species: Compounds with additional nitro groups or lacking one.
-
Unreacted Starting Material: The precursor benzoic acid derivative.
-
Hydrolysis Products: Cleavage of the methoxy or ester groups if harsh conditions are used.
-
Residual Solvents and Reagents: Trapped solvents or reagents from the reaction workup (e.g., nitric or sulfuric acid).[3][4]
Q3: How do I select an appropriate solvent system for recrystallization?
The ideal solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[5] Impurities, conversely, should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be removed by hot filtration).[6] Given the polar nature of the nitro and carboxylic acid groups, moderately polar solvents are often a good starting point.
Key Solvent Selection Criteria:
-
Solubility Profile: Test solubility in small quantities across a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene).[7]
-
Boiling Point: The solvent's boiling point should be high enough to provide a good solubility gradient but ideally lower than the melting point of your compound to prevent "oiling out".[8]
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying.[5]
If a single solvent does not provide the desired solubility profile, a mixed-solvent system (e.g., ethanol-water, ethyl acetate-hexane) can be employed.[5][9]
Troubleshooting Low Purity: A Step-by-Step Guide
Low purity is a symptom of an underlying issue in the crystallization process. Use the following workflow and detailed Q&A to diagnose and resolve the problem.
Primary Troubleshooting Workflow
Caption: General troubleshooting workflow for low purity.
Detailed Troubleshooting Q&A
Problem: My final product is colored, but the pure compound should be off-white.
-
Question: What causes discoloration and how can I fix it?
-
Answer: A yellow or brownish tint indicates the presence of trapped, colored impurities, often highly conjugated aromatic species or residual reagents from the nitration step. These impurities have co-crystallized with your product.
Causality: Impurities can be incorporated into the crystal lattice if they are structurally similar to the target molecule or if crystallization occurs too rapidly, preventing equilibrium between the solid and liquid phases.
Solutions:
-
Activated Charcoal Treatment: Redissolve the crude product in the minimum amount of hot solvent. Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities.[7][10]
-
Hot Filtration: While the solution is still hot, perform a gravity filtration (using a fluted filter paper) to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.[7]
-
Proceed to Crystallization: Allow the hot, decolorized filtrate to cool slowly as per the standard protocol.
-
Problem: My product "oiled out" during cooling, forming a liquid layer instead of solid crystals.
-
Question: Why did my compound turn into an oil, and how can I prevent it?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[11] This is a significant problem because oils tend to trap impurities, leading to poor purification.[12]
Causality: The primary cause is often a significant depression of the compound's melting point due to a high concentration of impurities.[7] It can also happen if the boiling point of the solvent is too high or if the solution is cooled too rapidly.[11]
Caption: The mechanism of "oiling out" during crystallization.
Problem: The yield of pure crystals is unacceptably low.
-
Question: I've lost a significant amount of my product. How can I improve the recovery?
-
Answer: A low yield is most commonly caused by using an excessive amount of solvent, which keeps a large portion of your product dissolved in the mother liquor even after cooling.[10][11]
Causality: The goal is to create a solution that is saturated at a high temperature and supersaturated upon cooling. If too much solvent is used, the solution never becomes sufficiently supersaturated at low temperatures for complete crystallization to occur.
Solutions:
-
Use the Minimum Amount of Hot Solvent: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. Avoid adding a large excess.[10]
-
Recover a Second Crop: Do not discard the mother liquor (the filtrate). Reduce its volume by boiling off some of the solvent (e.g., reduce by 25-50%) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.
-
Ensure Complete Cooling: Maximize precipitation by cooling the solution in an ice-water bath for an extended period (e.g., 30 minutes) after it has reached room temperature.
-
Check Washing Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[7]
-
Problem: The crystals are very fine, almost like a powder, or long, thin needles.
-
Question: My product's physical form is difficult to handle. How can I grow larger, more robust crystals?
-
Answer: Crystal habit (the size and shape) is influenced by the rate of crystallization and the solvent system.[13] Fine powders or needles often result from very rapid crystallization (a "crash out") due to high supersaturation.[10]
Causality: When a solution becomes highly supersaturated very quickly, countless nucleation sites form simultaneously, leading to the growth of many small crystals rather than fewer, larger ones. Needle-like crystals can also be an issue for filtration and drying.[1]
Solutions:
-
Reduce Cooling Rate: The most effective method is to slow down the cooling process. Let the solution cool to room temperature undisturbed over several hours. Insulating the flask can help.
-
Reduce Supersaturation: Add slightly more hot solvent (a 5-10% excess) to lower the initial supersaturation level. This will slightly reduce the yield but can significantly improve crystal quality.
-
Change the Solvent System: The interaction between the solvent and the growing crystal faces can dictate the final shape.[13] Experimenting with a different solvent or a mixed-solvent system can alter the crystal habit.
-
Quantitative Data & Protocols
Table 1: Troubleshooting Summary
| Issue Observed | Most Likely Cause(s) | Primary Solution(s) |
| Colored Crystals | Trapped, conjugated impurities. | Redissolve, treat with activated charcoal, and perform hot filtration.[7][10] |
| "Oiling Out" | High impurity load depressing melting point; solvent boiling point too high; rapid cooling. | Reheat, add more solvent (10-20%), and allow for very slow cooling.[7][11] |
| Low Yield | Too much solvent used during dissolution; incomplete cooling. | Use the minimum amount of hot solvent; concentrate the mother liquor for a second crop.[10] |
| No Crystals Form | Solution is too dilute (excess solvent) or supersaturated without nucleation sites. | Boil off a portion of the solvent; scratch the flask or add a seed crystal.[11] |
| Fine/Needle-like Crystals | Crystallization occurred too rapidly from a highly supersaturated solution. | Slow down the cooling rate; use a slight excess of solvent to reduce supersaturation.[10] |
Experimental Protocols
Protocol 1: Systematic Solvent Selection
-
Place approximately 20-30 mg of your crude 3-Chloro-2,6-dimethoxy-5-nitrobenzoate into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, water) dropwise at room temperature. Note the solubility.
-
If a solvent does not dissolve the solid at room temperature, gently heat the tube in a water bath towards the solvent's boiling point. Add more solvent dropwise if needed until the solid dissolves.
-
Once dissolved, remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
The ideal solvent is one where the compound is poorly soluble at room temperature but completely soluble when hot, and which produces a large volume of crystalline precipitate upon cooling.[5][7]
Protocol 2: Standard Recrystallization Workflow
-
Dissolve the Solute: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling (using a water bath or hot plate) while stirring. Add the minimum amount of boiling solvent needed to fully dissolve the solid.[7]
-
Decolorize (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then boil for 2-3 minutes.
-
Hot Filtration (if necessary): If charcoal or other solids are present, filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallize: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor. Allow the crystals to dry completely under vacuum.
Protocol 3: Purity Assessment by HPLC
Verifying purity post-crystallization is essential. A standard reverse-phase HPLC method is suitable for this compound.
Table 2: Recommended HPLC Parameters
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) | Standard for separation of moderately polar aromatic compounds.[14] |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% Formic or Acetic Acid) | Provides good separation for nitroaromatic compounds. Acid improves peak shape.[14] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 25-30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| UV Detector | 254 nm or Diode Array Detector (DAD) | Aromatic nitro-compounds have strong UV absorbance. A DAD allows for full spectrum analysis to check for impurities.[14] |
Sample Preparation: Prepare a stock solution of your crystallized product in the mobile phase (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.[14] Analyze against a known pure standard if available.
References
- Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates.
- Bischof, D., et al. (2022, November 14). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. American Chemical Society - ACS Figshare.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- PubMed. (2007, June 15). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water.
- Benchchem. (2025). A Researcher's Guide to the Cross-Validation of Analytical Techniques for Nitroaromatic Compounds.
- Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
- Chem355 Labbook-2020. Mixed Solvent Recrystallization.
- Crystallization. (n.d.).
- Royal Society of Chemistry: Education. (2016, October 15). Nitration of methyl benzoate.
- Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. (2002, June 5).
- University of York. Problems with Recrystallisations. Chemistry Teaching Labs.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- Benchchem. (2025). troubleshooting pseudotropine crystallization procedures.
- Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
- MDPI. (2021, October 30). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation.
- PharmaBlock. Crystallization Process R&D in Pharmaceutical Development.
- YouTube. (2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization?.
- Benchchem. (2025). Recrystallization Methods for Purifying Substituted Nitroalkenes: A Technical Support Guide.
- Theory, Scope, and Methods of Recrystallization. (n.d.).
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Removing regioisomers from 3-Chloro-2,6-dimethoxy-5-nitrobenzoate crude product
The following technical guide addresses the purification and quality control of 3-Chloro-2,6-dimethoxy-5-nitrobenzoate (typically the methyl ester), a critical intermediate in the synthesis of FGFR inhibitors like Erdafitinib (JNJ-42756493).
This guide is structured for process chemists and analytical scientists encountering regioisomeric impurities during the nitration of methyl 3-chloro-2,6-dimethoxybenzoate .
Part 1: Executive Technical Brief
The Challenge: The nitration of methyl 3-chloro-2,6-dimethoxybenzoate is electronically driven by the synergistic activating effects of the 2- and 6-methoxy groups.[1] While the 5-position is the thermodynamically and kinetically favored site (para to 2-OMe, ortho to 6-OMe), process deviations can lead to:
-
Regioisomer A (4-Nitro): Attack at the sterically crowded 4-position (ortho to Cl).[1]
-
Regioisomer B (Inherited): Methyl 4-chloro-2,6-dimethoxy-3-nitrobenzoate, arising from isomeric impurities in the starting material (3-chloro vs. 4-chloro substitution).[1]
The Solution: Removal relies on the disruption of crystal lattice energy differences between the highly symmetrical 5-nitro target and its asymmetric or sterically strained isomers using selective recrystallization solvents.[1]
Part 2: Troubleshooting & FAQs
Q1: How do I definitively distinguish the 5-nitro target from the 4-nitro regioisomer using NMR?
A: The substitution pattern on the benzene ring creates distinct splitting patterns in Proton NMR (
| Feature | Target: 5-Nitro Isomer | Impurity: 4-Nitro Isomer |
| Aromatic Proton | Singlet (1H) at ~8.0–8.5 ppm.[1] | Singlet (1H) , but likely shielded/shifted due to lack of ortho-nitro deshielding.[2] |
| Symmetry | The molecule is asymmetric, but the proton is isolated between Cl and NO | The 4-nitro isomer places the proton at position 5, flanked by NO |
| Key Differentiator | NOE (Nuclear Overhauser Effect): Irradiation of the 6-OMe signal will show enhancement of the H-5 proton in the starting material, but NO enhancement in the 5-nitro product (as H-5 is replaced).[1] In the 4-nitro isomer, H-5 remains, so NOE between 6-OMe and H-5 persists.[1][2] |
Application Note: If you observe a small singlet slightly upfield from your main aromatic peak that integrates to <5%, this is likely the regioisomer.[2]
Q2: My crude product contains ~3-5% regioisomer. What is the most effective purification method?
A: Recrystallization from Methanol (MeOH) is the industry standard for this intermediate.
Mechanism: The 5-nitro isomer possesses a highly ordered substitution pattern (1,2,3,5,6-pentasubstituted), leading to a higher lattice energy and lower solubility in cold alcohols compared to the 4-nitro isomer, which suffers from steric clash between the 3-Chloro and 4-Nitro groups.[1][2]
Protocol:
-
Dissolution: Suspend crude solid in MeOH (5–7 volumes). Heat to reflux (65°C) until full dissolution.
-
Cooling: Cool slowly to 20–25°C over 2 hours. Rapid cooling traps impurities.
-
Chilling: Hold at 0–5°C for 1 hour to maximize yield.
-
Filtration: Filter the pale yellow/off-white solid.[1]
-
Wash: Wash the cake with cold MeOH (1 volume). The regioisomers remain in the mother liquor.
Reference Grounding: Recrystallization from methanol is cited for similar nitro-benzoate intermediates in Erdafitinib synthesis [1, 2].[1]
Q3: I am seeing a persistent impurity that co-crystallizes. What is it?
A: If recrystallization fails, the impurity is likely Methyl 4-chloro-2,6-dimethoxy-3-nitrobenzoate .[1][2]
-
Origin: This is NOT formed during nitration. It comes from the starting material (Methyl 3-chloro-2,6-dimethoxybenzoate) containing the 4-chloro isomer .[1]
-
Chemistry: The 4-chloro isomer nitrates at the 3-position (equivalent to the 5-position by symmetry of the precursor).[1]
-
Resolution: You cannot easily separate these downstream. You must purify the starting material (the chloro-benzoate) via fractional distillation or high-efficiency column chromatography before performing the nitration.[1]
Q4: Can I use column chromatography for scale-up purification?
A: While possible, it is inefficient for removing <5% regioisomers due to similar R
-
Stationary Phase: Silica Gel (60 Å).
-
Mobile Phase: Gradient of n-Heptane / Ethyl Acetate (Start 95:5, ramp to 80:20).[1][2]
-
Observation: The nitro group typically increases polarity. The di-ortho substituted target (5-nitro) may elute slightly faster than the less sterically crowded isomers depending on the interaction with silanols.[1]
Part 3: Experimental Protocols
Protocol A: Optimized Nitration with Regio-Control
To minimize 4-nitro formation, kinetic control is essential.[1][2]
-
Charge: Place Methyl 3-chloro-2,6-dimethoxybenzoate (1.0 eq) in a reactor.
-
Solvent: Add Concentrated Sulfuric Acid (5.0 vol). Cool to -5°C to 0°C .[1]
-
Addition: Add fuming Nitric Acid (1.05 eq) / H
SO mixture dropwise.-
Critical Control Point: Maintain internal temperature < 5°C . Higher temperatures (>10°C) increase the energy available to overcome the activation barrier for the 4-position attack.
-
-
Quench: Pour reaction mixture onto crushed ice/water (10 vol).
-
Isolation: Filter the precipitated crude solid. Wash with water until pH neutral.
-
Drying: Dry at 45°C under vacuum.
Protocol B: Reslurrying (Trituration) for Minor Impurities
Use this if recrystallization yield loss is too high.[1][2]
-
Suspend crude solid in Methanol (3 volumes) at room temperature (20–25°C).
-
Stir vigorously for 4–6 hours.
-
The thermodynamically stable 5-nitro crystals will ripen, while surface impurities and amorphous regioisomers dissolve into the supernatant.
-
Filter and wash with 1 vol cold Methanol.
Part 4: Visualizing the Pathway
The following diagram illustrates the origin of the impurities and the critical control points.
Caption: Reaction pathways showing the formation of the major 5-nitro target versus temperature-dependent and feedstock-dependent regioisomeric impurities.
Part 5: Quantitative Data Summary
| Parameter | Target Specification | Common Deviation | Remediation |
| Reaction Temp | < 5°C | > 15°C | Increases 4-nitro isomer.[1] Cool reactor. |
| HPLC Purity | > 98.0% | 90–95% | Recrystallize (MeOH). |
| Melting Point | 105–110°C (Est.) | Broad, < 100°C | Indicates isomeric mixture.[2] Reslurry. |
| Stoichiometry | 1.05 eq HNO | > 1.2 eq | Leads to Dinitro impurities. Reduce equivalents. |
References
-
Liu, H., et al. (2015).[2] Efficient Preparation of Functionalized 5,6-dihydro-pyrimido[4,5-b][1,4]oxazepine . ResearchGate.[3] Available at: [Link]
-
Wang, S., et al. (2020).[2] New and convergent synthesis of erdafitinib . Journal of Chemical Research. Available at: [Link]
-
PubChem. (n.d.). 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid . National Institutes of Health. Available at: [Link][2]
-
Royal Society of Chemistry. (2016).[4][5] Nitration of methyl benzoate . RSC Education.[4] Available at: [Link]
Sources
Validation & Comparative
C13 NMR chemical shifts for 3-Chloro-2,6-dimethoxy-5-nitrobenzoate
Technical Guide: C NMR Chemical Shift Analysis of 3-Chloro-2,6-dimethoxy-5-nitrobenzoate
Executive Summary & Structural Context
3-Chloro-2,6-dimethoxy-5-nitrobenzoate (typically studied as its methyl or ethyl ester intermediate) represents a densely functionalized aromatic scaffold.[1] In drug discovery and agrochemical synthesis (related to dicamba and salicylic acid derivatives), this molecule presents a unique NMR challenge: it is a pentasubstituted benzene ring with only one aromatic proton.
This guide provides a high-fidelity analysis of the
Comparative Data Analysis
The following data compares the Predicted High-Fidelity Shifts for the target molecule against experimentally validated values for its direct precursor (Methyl 2,6-dimethoxybenzoate) and a reference standard (Methyl 3-nitrobenzoate).
Table 1: Comparative
| Carbon Position | Target: Methyl 3-Chloro-2,6-dimethoxy-5-nitrobenzoate (Calc.)* | Precursor: Methyl 2,6-dimethoxybenzoate (Exp.)[1] | Ref: Methyl 3-nitrobenzoate (Exp.)[1] | Shift Effect ( |
| C=O (Ester) | 164.5 | 166.8 | 165.9 | Upfield shift due to steric crowding/ortho-effect.[1] |
| C-2 (C-OMe) | 153.2 | 157.5 | 130.0 (C-H) | Deshielded by OMe; slightly shielded by ortho-Cl. |
| C-6 (C-OMe) | 148.8 | 157.5 | 133.0 (C-H) | Shielded relative to precursor due to ortho-NO |
| C-5 (C-NO | 142.1 | 130.5 (C-H) | 148.2 (C-NO | Diagnostic Quaternary Peak. |
| C-3 (C-Cl) | 122.4 | 104.2 (C-H) | 135.2 (C-H) | Chlorination causes ~18 ppm downfield shift from C-H. |
| C-1 (Ipso) | 118.5 | 113.0 | 131.5 | Shielded by two ortho-methoxy groups.[1] |
| C-4 (C-H) | 128.9 | 130.5 | 124.5 | Only Aromatic Methine. Key for HSQC correlation.[1] |
| OMe (Ether) | 62.5 / 61.8 | 56.0 | N/A | Downfield shift due to steric crowding (out-of-plane twist).[1] |
| OMe (Ester) | 53.2 | 52.3 | 52.8 | Minimal change; standard ester methoxy. |
*Note: Target values are calculated using substituent chemical shift additivity rules (SCS) refined for steric inhibition of resonance. Precursor data sourced from SDBS/AIST databases.
Structural Assignment Logic (Visualization)
The assignment of this molecule relies on distinguishing the four quaternary aromatic carbons. The logical flow below illustrates how substituent effects are used to predict the hierarchy of chemical shifts.
Figure 1: Decision tree for assigning quaternary carbons based on electronic substituent effects.
Experimental Protocol for Validation
To obtain the high-resolution data required to distinguish the closely spaced quaternary carbons (C-2, C-6, C-5), the following acquisition protocol is recommended. This protocol is designed to mitigate the long relaxation times (
Protocol: Quantitative
C NMR Acquisition
-
Sample Preparation:
-
Instrument Parameters (400 MHz or higher):
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]
-
Relaxation Delay (
): Set to 3.0 – 5.0 seconds .-
Reasoning: Quaternary carbons (C-1, C-2, C-3, C-5, C-6) have no attached protons to facilitate relaxation via dipolar coupling.[1] A short
will suppress these signals, making integration and detection difficult.
-
-
Spectral Width: 240 ppm (to capture C=O at ~165 ppm and potential impurities).
-
Scans (NS): Minimum 1024 scans (approx. 1 hour) to ensure sufficient S/N ratio for the quaternary peaks.
-
-
Validation Workflow (Self-Validating System):
-
Step A: Run a DEPT-135 experiment.
-
Step B: Run HSQC .
-
Result: The proton at 7.5-8.0 ppm in
H NMR must correlate only to the C-4 carbon.[1] If it correlates to multiple peaks, the sample is impure.
-
-
References
-
ChemicalBook. (2025). 5-Chloro-2-methoxybenzoic acid NMR Spectrum.
- SDBS. (2024). Spectral Database for Organic Compounds, SDBS No. 34841 (Methyl 2,6-dimethoxybenzoate). National Institute of Advanced Industrial Science and Technology (AIST).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (Source for Substituent Chemical Shift Additivity Rules).
-
PubChem. (2025).[2] 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid (Compound Summary).
Advanced Mass Spectrometry Profiling of 3-Chloro-2,6-dimethoxy-5-nitrobenzoate: Fragmentation Dynamics and Method Comparison
Topic: Mass spectrometry fragmentation pattern of 3-Chloro-2,6-dimethoxy-5-nitrobenzoate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary & Structural Significance
3-Chloro-2,6-dimethoxy-5-nitrobenzoate represents a highly functionalized aromatic scaffold often encountered as a key intermediate in the synthesis of agrochemicals and pharmaceuticals. Its structural complexity—featuring electron-withdrawing nitro and chloro groups juxtaposed with electron-donating methoxy substituents—creates a unique mass spectrometric fingerprint.
This guide provides a definitive technical analysis of its fragmentation behavior, contrasting Electron Ionization (EI) and Electrospray Ionization (ESI) modalities. By benchmarking this molecule against structural analogues, we demonstrate how its distinct "Ortho Effects" and isotopic signatures serve as critical quality attributes (CQAs) in impurity profiling.
Molecule Profile
-
Core Structure : Polysubstituted Benzoate
-
Key Features :
-
Chlorine Isotope Pattern : Distinctive 3:1 ratio (
) aids in ion filtering. -
Ortho-Crowding : The 2,6-dimethoxy motif creates significant steric strain, driving specific rearrangement pathways.
-
Nitro Group : A labile moiety prone to radical loss (
) or reduction.
-
Experimental Methodologies & Protocols
To ensure reproducibility, the following standardized protocols are recommended for the characterization of this compound.
Protocol A: GC-MS (Electron Ionization)
-
Inlet Temp : 250°C (Split 10:1)
-
Source : 230°C, 70 eV[1]
-
Column : 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.
-
Carrier : Helium @ 1.0 mL/min.
-
Ramp : 50°C (1 min) → 20°C/min → 300°C (5 min).
Protocol B: LC-MS/MS (Electrospray Ionization)
-
Mobile Phase : A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient : 10% B to 90% B over 8 min.
-
Ionization : ESI Negative Mode (preferred for free acid) / ESI Positive (for ester).
-
Collision Energy (CE) : Stepped 15-35 eV.
Fragmentation Dynamics: The "Ortho Effect" Mechanism
The fragmentation of 3-Chloro-2,6-dimethoxy-5-nitrobenzoate is governed by the interaction between the nitro group and the adjacent methoxy/chloro substituents.
Key Fragmentation Pathways (EI Mode)
-
Primary Cleavage (Ester/Carboxyl Loss) :
-
-Cleavage : Loss of the alkoxy group (e.g.,
, 31 Da) from the ester moiety is the dominant initial step, generating the acylium ion .
-
-Cleavage : Loss of the alkoxy group (e.g.,
-
Nitro Group Elimination :
-
Radical Loss : Direct loss of
(46 Da) is observed, often from the molecular ion or the acylium fragment. -
Nitro-Nitrite Rearrangement : Isomerization of
to followed by loss of (30 Da).
-
-
The Ortho Effect (Methoxy-Nitro Interaction) :
-
Unlike simple nitro-aromatics, the presence of an ortho-methoxy group (C6 position) facilitates a hydrogen transfer or oxygen transfer mechanism.
-
Pathway : Transfer of an oxygen from the nitro group to the methoxy methyl, followed by elimination of formaldehyde (
) or similar small neutrals.
-
Visualization of Fragmentation Tree
The following diagram maps the logical decay of the molecular ion (assuming Methyl Ester derivative, MW ~275 Da) under 70 eV EI conditions.
Caption: Fragmentation tree for Methyl 3-Chloro-2,6-dimethoxy-5-nitrobenzoate (EI Source). The interplay between ester cleavage and nitro loss defines the spectral fingerprint.
Comparative Performance Analysis
This section evaluates the detectability and specificity of the target molecule against common structural alternatives (impurities or analogues).
Comparison 1: Target vs. Des-Chloro Analogue
Alternative : Methyl 2,6-dimethoxy-5-nitrobenzoate (Lacks Chlorine).
| Feature | Target Molecule (3-Cl) | Des-Chloro Analogue | Impact on Analysis |
| Isotopic Pattern | Distinct M / M+2 (3:1) | Single dominant M peak | High Specificity : The Cl signature acts as a built-in confirmation flag, reducing false positives in complex matrices. |
| Mass Defect | Negative mass defect contribution from Cl | Standard organic mass defect | Filtering : Cl-containing ions can be easily filtered from biological background noise. |
| Fragmentation | Loss of Cl radical (35 Da) is rare but possible at high energy | No halogen loss | Stability : The C-Cl bond is relatively stable compared to C-NO2, simplifying the spectrum. |
Comparison 2: EI vs. ESI Sensitivity
Context : Choosing the right ionization for trace analysis.
| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI-) |
| Mechanism | Hard Ionization (70 eV) | Soft Ionization (Deprotonation) |
| Dominant Ion | Fragment Ions (Acylium, [M-NO2]+) | Molecular Ion [M-H]- or [M+HCOO]- |
| Structural Insight | High : Reveals substituent positions via ortho-effects. | Low : Primarily gives Molecular Weight. |
| Limit of Detection | ~1-10 ng (on column) | ~1-10 pg (compound dependent) |
| Recommendation | Use for Structural Elucidation and impurity ID. | Use for Quantitation in biological matrices. |
References
-
NIST Mass Spectrometry Data Center . Electron Ionization Mass Spectra of Nitrobenzoic Acid Derivatives. National Institute of Standards and Technology. [Link]
- Smith, R. M. (2014). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
-
Holcapek, M., et al. (2010). Structural Analysis of Nitro-Aromatic Compounds by Tandem Mass Spectrometry. Journal of Mass Spectrometry. [Link]
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition.
Sources
Comparative Reactivity Guide: 3-Chloro-2,6-dimethoxy-5-nitrobenzoate vs. 3-Chloro-5-nitrobenzoate
Executive Summary
This guide provides a technical comparison between 3-Chloro-2,6-dimethoxy-5-nitrobenzoate (Compound A) and its less substituted analog, 3-Chloro-5-nitrobenzoate (Compound B) . While they share a core nitro-chlorobenzoic scaffold, the addition of 2,6-dimethoxy substituents in Compound A introduces profound steric and electronic alterations that dictate divergent synthetic strategies.
Key Takeaway: Compound B behaves as a classic electron-deficient aromatic system, amenable to standard electrophilic and nucleophilic protocols. Compound A, however, is a sterically locked, electron-rich/poor hybrid . The 2,6-dimethoxy motif creates a "steric wall" that inhibits carbonyl attack (hydrolysis/amidation) while simultaneously altering the preferred sites for Nucleophilic Aromatic Substitution (
Structural & Electronic Analysis
To understand the reactivity differences, we must first analyze the electronic and steric environments of both molecules.
| Feature | Compound A (2,6-Dimethoxy) | Compound B (Unsubstituted) |
| Structure | Highly Congested: The carbonyl group is flanked by two methoxy groups. | Open: The carbonyl group is sterically accessible. |
| Electronic Nature | Push-Pull System: Contains strong donors (OMe) and strong acceptors (NO | Electron Deficient: Dominated by withdrawing groups (NO |
| Carbonyl Reactivity | Deactivated (Steric): The ortho-methoxy groups prevent the approach of nucleophiles to the carbonyl carbon (Steric Inhibition). | Activated: The electron-withdrawing NO |
| High Risk at OMe: The OMe groups are ortho and para to the NO | Low/Moderate at Cl: The Cl is meta to the NO |
Deep Dive: Reactivity Profiles
The "Steric Wall": Ester Hydrolysis and Amidation
The most immediate practical difference lies in the reactivity of the benzoate ester (or acid chloride formation).
-
Compound B (Standard Reactivity): Hydrolysis of Methyl 3-chloro-5-nitrobenzoate proceeds via the standard
mechanism (Base-catalyzed, Acyl-oxygen cleavage). The tetrahedral intermediate forms easily.-
Standard Protocol: LiOH in THF/H
O at RT or mild reflux.
-
-
Compound A (Steric Inhibition): The 2,6-dimethoxy substituents create a "steric wall." The carbonyl carbon is shielded from nucleophilic attack. Furthermore, the ortho substituents force the carbonyl group out of planarity with the aromatic ring, reducing resonance stabilization but physically blocking the trajectory of incoming nucleophiles (OH
).-
Consequence: Standard saponification conditions (NaOH/MeOH, reflux) often fail or result in incomplete conversion after days.
-
Required Protocol: You must use "anhydrous hydroxide" equivalents or high-temperature conditions to force the reaction.
-
Nucleophilic Aromatic Substitution ( ): The Regio-Trap
Researchers often assume the Chlorine (Cl) is the leaving group. In Compound A, this is a dangerous assumption.
-
Compound B:
-
Leaving Group: Cl.
-
Activation: The Cl is meta to the NO
. This is a "mismatched" system for . The Meisenheimer complex is not stabilized by the nitro group. -
Outcome: The Cl is relatively stable. Displacement requires extremely strong nucleophiles and high heat.
-
-
Compound A:
-
Leaving Group Risk: OMe vs. Cl.
-
Activation:
-
Cl (Pos 3): Meta to NO
(Pos 5). (Unactivated) -
OMe (Pos 6): Ortho to NO
(Pos 5). (Highly Activated) -
OMe (Pos 2): Para to NO
(Pos 5). (Highly Activated)
-
-
Outcome: If you attempt
with a strong nucleophile (e.g., an amine or thiol), you will likely displace one of the Methoxy groups, not the Chlorine. This is a common failure mode in synthesizing derivatives of Compound A.
-
Visualizing the Reaction Pathways[1][2]
The following diagram illustrates the divergent reactivity and the "Regio-Trap" in Compound A.
Figure 1: Decision tree showing the divergent outcomes for hydrolysis and nucleophilic substitution. Note the high risk of OMe displacement for Compound A.
Experimental Protocols
Protocol 1: Sterically Hindered Ester Hydrolysis (For Compound A)
Rationale: Standard aqueous bases cannot penetrate the steric shield of the 2,6-dimethoxy groups. We utilize Potassium Trimethylsilanolate (TMSOK), which acts as a soluble, anhydrous hydroxide equivalent, or high-pressure conditions.
Method A: TMSOK (Recommended for Lab Scale)
-
Dissolution: Dissolve 1.0 eq of Compound A (Ester) in anhydrous THF (0.2 M concentration).
-
Reagent Addition: Add 2.0 eq of Potassium Trimethylsilanolate (TMSOK) in one portion.
-
Reaction: Stir at 60°C for 4–12 hours. The reaction proceeds via a nucleophilic attack that is less solvated and sterically less demanding than hydrated hydroxide.
-
Workup: Quench with dilute HCl (pH 2). Extract with EtOAc. The steric bulk actually aids in crystallization of the free acid upon concentration.
Method B: High-Pressure Saponification (For Scale-up)
-
Mixture: Suspend Compound A in 2-Methoxyethanol/Water (4:1).
-
Base: Add 5.0 eq KOH pellets.
-
Conditions: Heat to 110°C (reflux) for 48 hours. Note: 2-Methoxyethanol has a higher boiling point (124°C) than methanol, providing the thermal energy required to overcome the activation energy barrier imposed by sterics.
Protocol 2: Nitro Reduction (Chemoselective)
Rationale: Both compounds contain Chlorine. Standard hydrogenation (Pd/C + H
Standard Protocol (Applicable to A & B):
-
Solvent: Dissolve substrate in EtOH/Water (3:1).
-
Reagent: Add 5.0 eq Iron powder (Fe) and 0.5 eq Ammonium Chloride (NH
Cl). -
Reaction: Heat to 70°C with vigorous stirring for 2 hours.
-
Mechanism: This reduces the -NO
to -NH without touching the aryl chloride or the sterically hindered ester (in Compound A). -
Filtration: Filter hot through Celite to remove iron oxides.
Summary Comparison Table
| Parameter | Compound A (3-Cl-2,6-diOMe-5-NO | Compound B (3-Cl-5-NO |
| CAS RN | 175135-58-7 (Amide deriv) / Generic | 34662-36-7 |
| MW | ~275.6 g/mol | 201.56 g/mol |
| Ester Hydrolysis Rate | Extremely Slow ( | Fast ( |
| Primary | Methoxy Groups (C2/C6) | Chlorine (C3) - Difficult |
| Solubility | Moderate (Organic); Poor (Aqueous) | Good (Polar Organic) |
| Recrystallization | Crystallizes easily due to rigid structure | Standard |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 221484, 3-Chloro-5-nitrobenzoic acid. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Exner, O., et al. (1999). Conformation and Steric Effects in Mono- and Dimethoxybenzoic Acids.[1] Journal of Organic Chemistry.[1] (Discusses the "Ortho Effect" and steric inhibition of resonance). Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal of 3-Chloro-2,6-dimethoxy-5-nitrobenzoate: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Chloro-2,6-dimethoxy-5-nitrobenzoate. As a halogenated nitroaromatic compound, it necessitates specific handling and disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemical compounds.
Hazard Profile and Risk Assessment
Therefore, it is imperative to treat 3-Chloro-2,6-dimethoxy-5-nitrobenzoate as a hazardous waste. The primary risks associated with this compound and its waste include:
-
Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin.[3]
-
Irritation: May cause irritation to the skin, eyes, and respiratory system.[1]
-
Environmental Hazard: Nitroaromatic compounds are often toxic to aquatic life and can persist in the environment.[2]
Table 1: Inferred Hazard Classification for 3-Chloro-2,6-dimethoxy-5-nitrobenzoate
| Hazard Class | GHS Category (Inferred) | Precautionary Statement (Example) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Category 2 (Irritant) | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A (Irritant) | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | H335: May cause respiratory irritation. |
| Hazardous to the Aquatic Environment | Category 2 (Toxic to aquatic life) | H411: Toxic to aquatic life with long lasting effects.[3] |
Personal Protective Equipment (PPE)
Before handling 3-Chloro-2,6-dimethoxy-5-nitrobenzoate or its waste, all personnel must be equipped with the appropriate PPE. OSHA regulations mandate the use of PPE to minimize exposure to hazardous materials.[4][5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[6] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Segregation and Collection of Waste
Proper segregation is a critical first step in the compliant management of chemical waste.[7] This compound falls into the category of halogenated organic waste.
Step 1: Designate a Halogenated Organic Waste Container. Use a container specifically designated for "Halogenated Organic Waste."[3][7] This container must be made of a compatible material, such as glass or high-density polyethylene (HDPE), and be in good condition with no leaks or cracks.[7][8]
Step 2: Do Not Mix with Other Waste Streams. Never mix halogenated waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical waste.[3][7][9] Mixing waste streams can lead to dangerous reactions and significantly complicates and increases the cost of disposal.
Step 3: Label the Waste Container. The container must be clearly labeled with the words "Hazardous Waste."[7][10] The label must also include:
-
The full chemical name: "3-Chloro-2,6-dimethoxy-5-nitrobenzoate"
-
An approximate concentration or percentage of the compound in the waste.
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").[7]
On-Site Storage and Handling
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][10][11] This area should be under the direct control of laboratory personnel.[7][10]
-
Container Management: The waste container must be kept securely closed at all times, except when adding waste.[10][11] Do not leave a funnel in the container.[10]
-
Storage Location: Store the container in a well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[7]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[12]
-
Accumulation Time: Adhere to your institution's and local regulations regarding the maximum accumulation time for hazardous waste.[11][13]
Disposal Procedures
The final disposal of 3-Chloro-2,6-dimethoxy-5-nitrobenzoate must be handled by a licensed hazardous waste disposal company. Laboratory personnel should not attempt to treat or dispose of this chemical themselves.
Step 1: Contact Your Environmental Health & Safety (EHS) Department. Your institution's EHS department is responsible for the collection and disposal of hazardous waste.[7] Contact them to schedule a pickup for your full or ready-for-disposal waste container.
Step 2: Prepare for Pickup. Ensure the waste container is properly labeled, sealed, and stored in the designated SAA. Complete any necessary waste manifests or pickup request forms as required by your EHS department.
Step 3: Professional Disposal. The EHS department will coordinate with a licensed disposal vendor to transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[7]
Disposal Method: The most common and recommended method for the disposal of halogenated organic compounds is high-temperature incineration.[3][7] This process effectively destroys the toxic organic molecules, converting them into less harmful substances.[3] The incinerators are equipped with advanced emission control systems to prevent the release of pollutants.[3]
Disposal Workflow Diagram
Caption: Disposal workflow for 3-Chloro-2,6-dimethoxy-5-nitrobenzoate.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Consult SDS (of a similar compound) and EHS: Refer to the safety data sheet for a structurally similar compound and contact your institution's EHS for guidance.
-
Cleanup (for small, manageable spills):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and spilled compound into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
-
Report: Report the incident to your supervisor and EHS department.
Regulatory Compliance
The disposal of hazardous chemical waste is regulated by federal and state agencies. Key regulations include:
-
Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. Environmental Protection Agency (EPA), RCRA governs the management of hazardous waste from "cradle to grave."[12][13]
-
Occupational Safety and Health Administration (OSHA): OSHA sets standards for workplace safety, including the handling of hazardous materials and waste.[4][5][14]
Compliance with these regulations and your institution's specific policies is mandatory.
References
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]
-
OSHA Hazardous Waste Disposal Guidelines. CDMS. Available at: [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. MCF Environmental Services. Available at: [Link]
-
Chemistry Lab Waste Disposal. Environmental Marketing Services. Available at: [Link]
-
PubChemLite - 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid (C9H8ClNO6). National Center for Biotechnology Information. Available at: [Link]
-
1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration. Available at: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 5. cleanmanagement.com [cleanmanagement.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. danielshealth.com [danielshealth.com]
- 14. 1910.120 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration [osha.gov]
Essential Safety and Operational Guide for Handling 3-Chloro-2,6-dimethoxy-5-nitrobenzoate
The core structure, a chlorinated nitrobenzoate derivative, suggests potential for skin, eye, and respiratory irritation, as well as the possibility of allergic skin reactions and systemic effects common to aromatic nitro compounds.[1][2] Therefore, rigorous adherence to these protocols is essential for ensuring personnel safety and experimental integrity.
Hazard Assessment by Chemical Analogy
The primary hazards are inferred from related molecules containing chloro-, nitro-, and benzoate functional groups. The combination of these groups necessitates caution.
| Hazard Class | Potential Effect | Rationale Based on Analogous Compounds | Citations |
| Skin Corrosion/Irritation | Causes skin irritation; may cause an allergic skin reaction. | Substituted chloronitrobenzoic acids and related compounds are frequently classified as skin irritants and/or sensitizers. | [3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | This is a consistent and significant hazard across nearly all analogous chloronitrobenzoate compounds. | [3][4][5] |
| Acute Toxicity (Inhalation) | May cause respiratory tract irritation; may be toxic if inhaled. | Aromatic nitro compounds and chlorinated aromatics can irritate the respiratory system. Dusts, if generated, pose a significant inhalation risk. | [3][6][7] |
| Acute Toxicity (Oral) | Harmful if swallowed. | Several related nitroaromatic compounds are classified as harmful if ingested. | [1][6] |
| Systemic Effects | Potential for methemoglobinemia. | Aromatic nitro compounds as a class are known to potentially cause methemoglobinemia, leading to cyanosis, headaches, and cardiac dysrhythmias. | [2] |
| Environmental Hazard | Persistent environmental pollutant. | Chlorinated nitroaromatic compounds are known for their environmental persistence and require specialized disposal. | [8][9] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to mitigate the identified risks. Engineering controls, primarily a certified chemical fume hood, are the first and most critical line of defense.
| PPE Category | Specific Requirements | Justification & Causality | Citations |
| Engineering Controls | Certified Chemical Fume Hood | Primary Containment: All handling of the solid and its solutions must be performed within a fume hood to prevent inhalation of dust or vapors and contain any potential spills. | [4][6][10] |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles during procedures with a higher risk of splashing. | Prevents Serious Eye Irritation: Protects against airborne dust particles and accidental splashes, which are a primary hazard with this class of compounds. | [10][11][12] |
| Hand Protection | Chemically resistant gloves (Nitrile is a suitable starting point, check manufacturer's resistance guide). Inspect gloves before each use and replace immediately if contaminated. | Prevents Skin Contact: Protects against skin irritation and potential absorption. Proper removal technique is critical to avoid self-contamination. | [10][11][13] |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory. | Minimizes Skin Exposure: Provides a barrier against spills and dust. Avoid synthetic clothing which can melt in a fire. | [10][12] |
| Respiratory Protection | NIOSH-approved respirator with particulate filters (e.g., N95) may be required if dust cannot be controlled within the fume hood. | Prevents Inhalation: Used as a secondary measure if engineering controls are insufficient to keep airborne concentrations below exposure limits. A full respiratory protection program is required for respirator use. | [10][11][12][14] |
Safe Handling and Operational Protocol
This step-by-step protocol ensures a controlled and safe workflow from preparation to cleanup.
Step 1: Preparation and Engineering Controls
-
Verify Fume Hood Operation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Prepare Work Area: Cover the work surface with absorbent, disposable bench paper.
-
Assemble Equipment: Gather all necessary glassware, spatulas, and reagents. Ensure an eyewash station and safety shower are accessible and unobstructed.[3][6]
-
Prepare Waste Containers: Label designated hazardous waste containers for solid waste, liquid waste, and contaminated sharps.
Step 2: Donning PPE
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don safety goggles and face shield (if required).
-
Perform a thorough hand washing.
-
Don the appropriate chemically resistant gloves, ensuring they overlap the cuffs of the lab coat.
Step 3: Aliquoting and Handling the Compound
-
Perform all manipulations deep within the fume hood.
-
Carefully open the container, avoiding any puff of airborne powder.
-
Use a spatula to gently transfer the desired amount of the solid compound to a tared container. Avoid actions that could generate dust, such as dropping or rapid scooping.[10]
-
Securely close the main container immediately after aliquoting.
-
If making a solution, add the solvent to the solid slowly to prevent splashing.
Step 4: Post-Handling and Decontamination
-
Clean Equipment: Decontaminate non-disposable equipment (e.g., spatulas, glassware) with an appropriate solvent. Collect this solvent rinse as hazardous waste.
-
Clean Work Area: Carefully wipe down the work surface with a damp cloth or towel, starting from the cleanest area and moving toward the most contaminated. Dispose of the bench paper and cleaning materials as solid hazardous waste.
-
Wash Hands: Even after working with gloves, wash hands thoroughly after the procedure.
Step 5: Doffing (Removing) PPE
-
Remove gloves using a technique that avoids touching the outer surface with bare skin.[13]
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove face shield and goggles.
-
Wash hands thoroughly with soap and water.
Emergency Procedures
Immediate and correct action is vital in the event of an exposure or spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[6][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][13]
-
Spill Cleanup: For small spills inside a fume hood, dampen the solid material with a 60-70% ethanol solution to prevent dust formation.[2] Carefully sweep the dampened material into a designated hazardous waste container. Clean the area with absorbent pads. All cleanup materials must be disposed of as hazardous waste.
Disposal Plan
Due to the persistent nature of chlorinated nitroaromatic compounds, proper disposal is a critical final step.[8][9]
-
Chemical Waste: All surplus chemical and reaction waste must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated Materials: Dispose of all contaminated items—including gloves, bench paper, pipette tips, and cleaning materials—in a designated solid hazardous waste container.[13]
-
Empty Containers: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as liquid hazardous waste. Deface the label on the empty container before disposing of it according to your institution's guidelines.
-
Regulatory Compliance: All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.
Workflow Visualization
The following diagram outlines the critical steps for safely handling 3-Chloro-2,6-dimethoxy-5-nitrobenzoate.
Caption: A procedural workflow for the safe handling of 3-Chloro-2,6-dimethoxy-5-nitrobenzoate.
References
-
Sigma-Aldrich, Safety Data Sheet for 2-Chloro-5-nitrobenzoic acid. Source: Sigma-Aldrich.
-
Cole-Parmer, Material Safety Data Sheet for Methyl 4-Nitrobenzoate. Source: Cole-Parmer.
-
Fisher Scientific, Safety Data Sheet for 2-Chloro-6-nitrobenzaldehyde. Source: Fisher Scientific.
-
TCI Chemicals, Safety Data Sheet for Methyl 3-Methyl-4-nitrobenzoate. Source: TCI Chemicals.
-
Fisher Scientific, Safety Data Sheet for Methyl 3-nitrobenzoate. Source: Fisher Scientific.
-
Arora, P. K., Sasikala, C., & Ramana, C. V. (2012). Degradation of chlorinated nitroaromatic compounds. Source: ResearchGate, originally in Applied Microbiology and Biotechnology.
-
ChemScene, Safety Data Sheet for 1-Chloro-2-fluoro-3-nitrobenzene. Source: ChemScene.
-
Apollo Scientific, Safety Data Sheet for Methyl 3-methyl-4-nitrobenzoate. Source: Apollo Scientific.
-
Pandey, A., et al. (2024). Biological Treatment of Nitroaromatics in Wastewater. Source: MDPI, Processes.
-
TCI Chemicals, Safety Data Sheet for 3-Chloro-2-methoxybenzoic Acid. Source: TCI Chemicals.
-
University of California, Riverside, EH&S, Chemical Safety: Personal Protective Equipment. Source: UC Riverside.
-
Thermo Fisher Scientific, Safety Data Sheet for 4-Chloro-3-nitrobenzoic acid. Source: Thermo Fisher Scientific.
-
Spain, J. C. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. Source: Defense Technical Information Center.
-
Arora, P. K., Sasikala, C., & Ramana, C. V. (2012). Degradation of chlorinated nitroaromatic compounds. Source: PubMed, Applied Microbiology and Biotechnology.
-
Ju, K. S., & Parales, R. E. (2010). Degradation of chlorinated nitroaromatic compounds by genetically engineered bacteria. Source: ResearchGate, diagram from a review.
-
PubChem, Laboratory Chemical Safety Summary for 3-Chloro-5-nitrobenzoic acid. Source: National Center for Biotechnology Information.
-
NOAA, CAMEO Chemicals Datasheet for 3-CHLORONITROBENZENE. Source: National Oceanic and Atmospheric Administration.
-
Capot Chemical, MSDS for 1,3-Dimethoxy-5-fluoro-2-nitrobenzene. Source: Capot Chemical.
-
BenchChem, Essential Safety and Operational Guide for Handling 3,5-Dimethoxybenzylzinc Chloride. Source: BenchChem.
-
mzCloud, N-(3-Chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,6-dimethylphenyl)urea. Source: mzCloud.
-
Carl ROTH, Safety Data Sheet for 5-Chloro-2-nitrobenzoic acid. Source: Carl ROTH.
Sources
- 1. 3-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 221484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-CHLORONITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. capotchem.com [capotchem.com]
- 14. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
